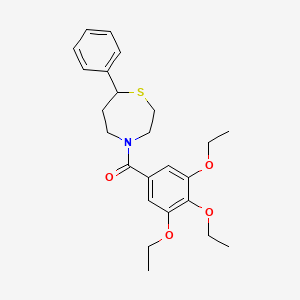

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions aimed at forming the desired molecular structure with specific functional groups. For example, the synthesis of derivatives like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone showcases the use of UV, IR, NMR, and mass spectrometry for characterization, alongside DFT calculations for structural optimization and analysis of vibrational spectra, indicating the complex methodologies involved in synthesizing such compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using spectroscopic methods and DFT calculations. The study of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone, for instance, reveals insights into its geometry, vibrational frequencies, and electronic structure through B3LYP/6-31G (d,p) level of theory, emphasizing the importance of computational methods in understanding molecular architecture (Rajaraman et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be elucidated through theoretical and experimental approaches. Studies often explore the thermodynamic stability, reactivity, and molecular docking to understand their potential biological activities. For example, the analysis of the antibacterial activity of similar compounds is carried out using molecular docking studies, highlighting the chemical interactions and reactivity with biological targets (Shahana & Yardily, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the applicability of these compounds in various scientific domains. X-ray crystallography, thermogravimetric analysis, and other spectroscopic methods are employed to detail these aspects, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various chemical conditions, are explored through a combination of experimental and computational methods. For instance, the study of the effects of structure and environment on spectroscopic properties of similar compounds delves into how substituents and solvents influence their chemical behavior and reactivity (Al-Ansari, 2016).

Scientific Research Applications

Subheading Neuroprotective Potential of Benzoxazine Antioxidants

The compounds S 24429 and S 24718, belonging to the 8-alkylamino-1,4-benzoxazine antioxidants, have demonstrated significant neuroprotective properties. These antioxidants were effective in preventing a decline in ATP levels due to hypoxia in astrocytes and exhibited protective effects against brain damage mimicking cerebral palsy lesions in mouse models. This suggests their potential as novel agents for neuroprotection, particularly relevant to conditions like cerebral palsy (Largeron et al., 2001).

Antiestrogenic Activity

Subheading Novel Antiestrogenic Compounds and Their Mechanism

A study outlined the synthesis of novel dihydronaphthalene isomers with potent antiestrogenic activity, demonstrating their capability to bind to rat uterine cytosol estrogen receptors with high affinity, even surpassing estradiol. This research provides a valuable understanding of novel compounds that could influence estrogenic activity, potentially contributing to the development of treatments for conditions influenced by estrogen levels (Jones et al., 1979).

Analgesic Effects

Subheading Analgesic Effects of High-Efficacy 5-HT1A Receptor Activation

The agonist F 13640, known for its selective, high-efficacy 5-HT1A receptor activation, has exhibited remarkable long-term analgesic effects in rodent models of chronic pain and neuropathic pain, including a curative-like action on allodynia following spinal cord injury. These findings suggest the promising potential of high-efficacy 5-HT1A receptor activation in treating pathological pain, offering a novel approach to pain management (Colpaert et al., 2004).

Anti-inflammatory Agents

Subheading Anti-inflammatory Potential of Thiazolyl/Oxazolyl Formazanyl Indoles

A series of compounds, specifically 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles and their oxazol counterparts, were synthesized and evaluated for their anti-inflammatory activity. These compounds showcased moderate to good activity, offering a promising avenue for the development of new anti-inflammatory agents. The compound 3b, in particular, displayed notable anti-inflammatory properties with reduced ulcerogenic liability and acute toxicity, highlighting its potential as an effective anti-inflammatory agent with lower side effects (Singh et al., 2008).

properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4S/c1-4-27-20-16-19(17-21(28-5-2)23(20)29-6-3)24(26)25-13-12-22(30-15-14-25)18-10-8-7-9-11-18/h7-11,16-17,22H,4-6,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGGTYMFRJMFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2483087.png)

![N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2483089.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)